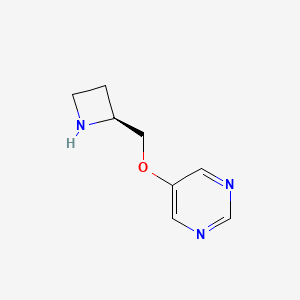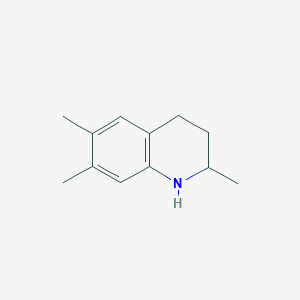![molecular formula C8H7ClN2 B11916398 2-Chloro-8-methylimidazo[1,2-A]pyridine](/img/structure/B11916398.png)
2-Chloro-8-methylimidazo[1,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-methylimidazo[1,2-A]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring The presence of a chlorine atom at the 2-position and a methyl group at the 8-position distinguishes it from other imidazo[1,2-A]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methylimidazo[1,2-A]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-chloropyridine-3-carbaldehyde with 2-amino-3-methylpyridine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction typically requires heating and may involve the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methylimidazo[1,2-A]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
2-Chloro-8-methylimidazo[1,2-A]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-8-methylimidazo[1,2-A]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the chlorine atom and methyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloroimidazo[1,2-A]pyridine: Lacks the methyl group at the 8-position.
8-Methylimidazo[1,2-A]pyridine: Lacks the chlorine atom at the 2-position.
2-Bromo-8-methylimidazo[1,2-A]pyridine: Contains a bromine atom instead of chlorine at the 2-position.
Uniqueness
2-Chloro-8-methylimidazo[1,2-A]pyridine is unique due to the combined presence of the chlorine atom at the 2-position and the methyl group at the 8-position
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-chloro-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,1H3 |
InChI Key |
IDDJXPDVLAPJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)


![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)



